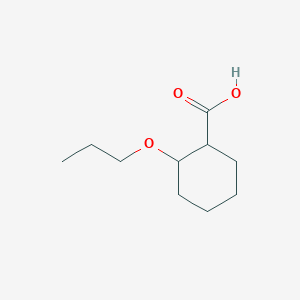
3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H8BrClO It is a derivative of phenylpropene, featuring both bromine and chlorine substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by an acid-catalyzed dehydration to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for halogen substitution reactions.
Major Products Formed
Oxidation: 3-(2-Bromo-5-chlorophenyl)prop-2-enal or 3-(2-Bromo-5-chlorophenyl)prop-2-enoic acid.
Reduction: 3-(2-Bromo-5-chlorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol depends on its specific applicationThese interactions can modulate biological pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chlorophenyl)prop-2-en-1-ol: Lacks the bromine substituent, which may affect its reactivity and applications.
3-(2-Bromo-4-chlorophenyl)prop-2-en-1-ol: Similar structure but with different positioning of the halogen atoms.
3-(2-Bromo-5-fluorophenyl)prop-2-en-1-ol: Substitution of chlorine with fluorine, which can significantly alter its chemical properties.
Uniqueness
The presence of both bromine and chlorine atoms in 3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol provides unique reactivity patterns and potential for diverse applications. This dual halogenation can enhance its utility in various chemical transformations and research applications .
Propriétés
Formule moléculaire |
C9H8BrClO |
|---|---|
Poids moléculaire |
247.51 g/mol |
Nom IUPAC |
(E)-3-(2-bromo-5-chlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8BrClO/c10-9-4-3-8(11)6-7(9)2-1-5-12/h1-4,6,12H,5H2/b2-1+ |
Clé InChI |
WZBKSKSPVIAOJW-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)/C=C/CO)Br |
SMILES canonique |
C1=CC(=C(C=C1Cl)C=CCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[({6-Fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15308204.png)








